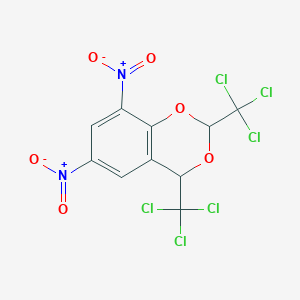![molecular formula C21H44O2Si2 B14559117 [Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane) CAS No. 62078-80-2](/img/structure/B14559117.png)
[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bicyclo[1210]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane) is a chemical compound known for its unique bicyclic structure and the presence of trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane) typically involves the formation of the bicyclic core followed by the introduction of the trimethylsilane groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure or the trimethylsilane groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane): Known for its unique bicyclic structure and trimethylsilane groups.
[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(dimethylsilane): Similar structure but with dimethylsilane groups instead of trimethylsilane.
[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(ethylsilane): Contains ethylsilane groups, offering different chemical properties.
Uniqueness
[Bicyclo[121
Properties
CAS No. |
62078-80-2 |
|---|---|
Molecular Formula |
C21H44O2Si2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
trimethyl-[(14-trimethylsilyloxy-1-bicyclo[12.1.0]pentadecanyl)oxy]silane |
InChI |
InChI=1S/C21H44O2Si2/c1-24(2,3)22-20-17-15-13-11-9-7-8-10-12-14-16-18-21(20,19-20)23-25(4,5)6/h7-19H2,1-6H3 |
InChI Key |
UHHWNIKIBZMUAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC12CCCCCCCCCCCCC1(C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14559048.png)

![Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl-](/img/structure/B14559059.png)



![N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14559078.png)

![{[(Cyclopent-1-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14559097.png)



